LY3007113
Description
Properties
Molecular Formula |
Unknown |
|---|---|
Molecular Weight |
0.0 |
IUPAC Name |
Unknown |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY3007113; LY-3007113; LY 3007113. |
Origin of Product |
United States |
Molecular Mechanism of Action of Ly3007113
LY3007113 functions as an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) medkoo.comcancer.gov. The p38 MAPK signaling protein is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including inflammation, cell survival, growth, invasion, and metastasis medkoo.comcancer.govnih.govresearchgate.netresearchgate.netdntb.gov.ua. It is activated in cancer cells downstream of oncogenic receptor tyrosine kinases and in response to both radiation and chemotherapy nih.gov.
By inhibiting the activity of p38, this compound effectively prevents p38 MAPK-mediated signaling medkoo.comcancer.gov. Preclinical studies have demonstrated its intracellular activity, showing that it inhibits the phosphorylation of MAPK-activated protein kinase 2 (MAPKAP-K2) in HeLa cells nih.gov. Furthermore, in mouse models, orally administered this compound was observed to inhibit phosphorylated MAPKAP-K2 (p-MAPKAP-K2) levels in peripheral blood and in subcutaneously implanted human glioblastoma tumors (U87MG) nih.gov.
Table 1: Preclinical Findings of this compound Activity
| Study Type | Model System | Observed Effect | Source |
| In vitro | HeLa cells | Inhibited phosphorylation of MAPKAP-K2 | nih.gov |
| In vivo | Mouse models (peripheral blood) | Inhibited p-MAPKAP-K2 | nih.gov |
| In vivo | Mouse models (human glioblastoma tumors U87MG) | Inhibited p-MAPKAP-K2 | nih.gov |
| In vivo | Xenograft models (human ovarian, kidney cancers, leukemia) | Showed activity when administered alone | nih.govresearchgate.net |
Influence on Cellular Apoptosis Pathways
The inhibition of p38 MAPK by LY3007113 has the potential to induce tumor cell apoptosis medkoo.comcancer.gov. While p38 MAPK typically promotes apoptosis in response to stress, its role can be complex and context-dependent researchgate.netnih.gov. Research indicates that the inhibition of p38 MAPK phosphorylation may influence additional downstream targets beyond ATF2, leading to significant tumor cell apoptosis at therapeutically relevant concentrations researchgate.netresearchgate.net.
P38 influences cell death mechanisms, including those that operate independently of the BCL2 family of proteins nih.gov. For example, p38 signaling can, in some contexts, restrain apoptosis by activating the MK2 kinase, which subsequently phosphorylates and inhibits the RIPK1 kinase, a known caspase activator nih.gov. Conversely, in other scenarios, increased p38 activity has been linked to drug resistance nih.gov. The intricate crosstalk between p38 MAPK signaling and the BCL2 family highlights the necessity of considering both pathways when targeting either for therapeutic intervention nih.gov.
Effects on Angiogenesis and Tumor Microenvironment Dynamics
P38 MAPK plays a significant role in regulating the tumor cell microenvironment, influencing processes such as cell survival, migration, and invasion nih.govresearchgate.netdntb.gov.uaresearchgate.net. The inhibition of p38 MAPK by LY3007113 can lead to a reduction in the secretion of cytokines that are known to promote angiogenesis nih.govresearchgate.net.
Furthermore, p38 MAPK is involved in controlling the senescence-associated secretory phenotype, and its inhibition can mitigate the tumor-forming activities of cancer-associated fibroblasts (CAFs) nih.govresearchgate.net. Specifically, the inhibition of p38 MAPK has been shown to reduce the secretion of interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF) in bone marrow stromal cells nih.gov. This effect also contributes to the inhibition of human multiple myeloma cell growth nih.gov. The modulation of the tumor microenvironment by this compound is considered a novel aspect of its potential therapeutic strategy nih.gov.
Modulation of Transcription Factors E.g., Atf2
In Vitro Anti-proliferative and Apoptotic Effects of LY3007113
This compound exerts its effects by inhibiting the activity of p38 MAPK, thereby preventing p38 MAPK-mediated signaling pathways. This inhibition can lead to a reduction in the production of pro-inflammatory cytokines and the induction of apoptosis in tumor cells. P38 MAPK is frequently upregulated in various cancer cells and is critical in producing cytokines that promote inflammation and cellular proliferation. Furthermore, p38 MAPK typically promotes apoptosis in response to cellular stress. Inhibition of p38 MAPK phosphorylation has been shown to effectively induce significant tumor cell apoptosis at therapeutically relevant levels. nih.gov
Efficacy in Human Cancer Cell Lines (e.g., HeLa cells, U87MG Glioblastoma cells)
Preclinical studies have demonstrated the intracellular activity of this compound. In human cancer cell lines, this compound inhibited the phosphorylation of MAPKAP-K2 in HeLa cells. nih.govnih.govnih.gov Similarly, in human glioblastoma tumors (U87MG) implanted subcutaneously in mice, orally administered this compound was observed to inhibit p-MAPKAP-K2. nih.govnih.govnih.gov The inhibition of p38 MAPK has been shown to suppress glioblastoma cells.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Observed Effect | Reference |
| HeLa cells | Inhibited phosphorylation of MAPKAP-K2 (intracellular activity) | nih.govnih.govnih.gov |
| U87MG Glioblastoma cells | Inhibited p-MAPKAP-K2 (in subcutaneous xenografts in mice) | nih.govnih.govnih.gov |
Inhibition of Epithelial-Mesenchymal Transition (EMT) in Tumor Cells
The p38 MAPK signaling pathway is implicated in the process of Epithelial-Mesenchymal Transition (EMT), a critical mechanism in cancer progression and metastasis. Inhibition of p38 MAPK has been shown to influence EMT. sscoetjalgaon.ac.in For example, studies have indicated that p38 MAPK inhibition can lead to the sensitization of partial EMT (pEMT) cells to cisplatin-induced cell death in Head and Neck Squamous Cell Carcinoma (HNSCC) cells.
In Vivo Anti-tumor Activity of this compound in Xenograft Models
This compound has exhibited anti-tumor activity when administered as a monotherapy in various human cancer xenograft models. nih.govnih.govnih.gov
Efficacy in Human Ovarian Cancer Xenografts
This compound has demonstrated activity in xenograft models of human ovarian cancer. nih.govnih.govnih.gov The activation of p38α in cancer-associated fibroblasts (CAFs) can contribute to tumor proliferation and metastasis in ovarian cancer, suggesting a relevant target for intervention. P38 MAPK inhibitors, including this compound, are being investigated for the treatment of ovarian cancer. nih.gov
Activity in Human Kidney Cancer Xenografts
Preclinical studies have shown that this compound possesses activity in xenograft models derived from human kidney cancer. nih.govnih.govnih.gov
Suppression of Leukemia Xenograft Growth
This compound has also exhibited suppressive activity against leukemia xenograft growth in preclinical models. nih.govnih.govnih.gov
Table 2: In Vivo Anti-tumor Activity of this compound in Xenograft Models
| Cancer Type | Observed Anti-tumor Activity | Reference |
| Human Ovarian Cancer | Activity observed in xenograft models | nih.govnih.govnih.gov |
| Human Kidney Cancer | Activity observed in xenograft models | nih.govnih.govnih.gov |
| Leukemia | Suppression of xenograft growth observed | nih.govnih.govnih.gov |
Pharmacological Characterization of Ly3007113 in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Studies
Detailed public data on the comprehensive ADME profiles of LY3007113 in animal models are limited. However, preclinical investigations have indicated that this compound is orally active. In studies involving mice, orally administered this compound was shown to be absorbed and to exert its pharmacological effect by inhibiting the phosphorylation of MAPK-activated protein kinase 2 (MAPKAP-K2), a downstream target of p38 MAPK. This activity was observed in both peripheral blood and in human glioblastoma tumors (U87MG) that were implanted subcutaneously in the mice.
The metabolism of this compound has been alluded to in clinical studies, which identified two active metabolites, LSN3025641 and LSN3047151. However, specific details regarding the metabolic pathways and the primary routes of excretion in preclinical species are not extensively documented in publicly available literature.
Pharmacokinetic Parameters and Profiles in Preclinical Species (e.g., mice)
While comprehensive tables of pharmacokinetic parameters for this compound in preclinical species such as mice are not publicly available, the compound's activity in animal models suggests that it achieves systemic exposure sufficient to engage its target. Preclinical studies have demonstrated that this compound has activity when administered alone in xenograft models of human ovarian and kidney cancers, as well as leukemia. This implies that the pharmacokinetic profile of this compound in these models is characterized by adequate exposure to inhibit tumor growth.
The following table represents a hypothetical structure for presenting such data, which is currently unavailable in the public domain.
| Parameter | Value | Units |
| Cmax (Maximum Concentration) | Data not available | ng/mL |
| Tmax (Time to Maximum Concentration) | Data not available | hours |
| AUC (Area Under the Curve) | Data not available | ng*h/mL |
| t1/2 (Half-life) | Data not available | hours |
| CL/F (Apparent Clearance) | Data not available | L/h/kg |
| Vd/F (Apparent Volume of Distribution) | Data not available | L/kg |
Tissue Distribution and Accumulation Studies of this compound
Information regarding specific tissue distribution and accumulation studies of this compound in preclinical models is not detailed in the available scientific literature. The observation that orally administered this compound was able to inhibit its target within subcutaneous human glioblastoma tumors in mice indicates that the compound distributes from the systemic circulation into tumor tissue. This is a critical characteristic for an anti-cancer agent, as it must reach the site of the tumor to be effective. However, quantitative data on the concentration of this compound and its metabolites in various tissues and organs, and any potential for accumulation with repeated dosing in these tissues, have not been publicly reported.
A representative data table for tissue distribution would typically appear as follows, though the specific data for this compound is not available.
| Tissue | Concentration (at a specific time point) | Units |
| Blood | Data not available | ng/g |
| Tumor | Data not available | ng/g |
| Liver | Data not available | ng/g |
| Kidney | Data not available | ng/g |
| Brain | Data not available | ng/g |
| Lung | Data not available | ng/g |
Comparative Analysis of Ly3007113 with Other P38 Mapk Inhibitors
Structural and Mechanistic Similarities with Other Inhibitors (e.g., Ralimetinib, SB202190, BIRB-796, SCIO-469)
All discussed compounds function as inhibitors of the p38 MAPK pathway, aiming to suppress pro-inflammatory cytokine production and/or induce anti-tumor effects. However, their structural classes and precise mechanisms of interaction with the p38 enzyme vary.
LY3007113 is characterized as an orally active small-molecule p38 MAPK inhibitor. Its mechanism of action primarily involves blocking p38-mediated signaling, leading to the suppression of pro-inflammatory cytokines like TNF-α and IL-6, and the induction of apoptosis in cancer cells. cancer.govevitachem.com
Ralimetinib (LY2228820) is an orally available tri-substituted imidazole (B134444) derivative. It functions as an ATP-competitive inhibitor, primarily targeting the alpha (p38α) and beta (p38β) isoforms of p38 MAPK. By inhibiting p38 activity, Ralimetinib prevents the phosphorylation of downstream targets such as MAPKAPK2, thereby blocking p38 MAPK-mediated signaling. nih.govmedkoo.comresearchgate.netselleckchem.com
SB202190 is a selective and potent cell-permeable pyridinyl imidazole inhibitor. It inhibits p38α and p38β by directly binding to the ATP binding pocket of the p38 MAP kinases, competing with ATP for the same site. stemcell.comcellsignal.comnih.govapexbt.comabcam.comnih.govscbt.com
BIRB-796 (Doramapimod) stands apart from the other inhibitors in its mechanism. It belongs to the diaryl urea (B33335) class of inhibitors and functions as an allosteric binder. Instead of competing with ATP, BIRB-796 binds to a spatially distinct allosteric pocket on the p38 kinase. This binding induces a significant conformational change, particularly in the conserved Asp168-Phe169-Gly170 (DFG) motif within the active site, which indirectly prevents ATP binding. This allosteric mechanism is associated with slow binding kinetics and high affinity for p38α. mdpi.comopnme.comacs.orgnih.govresearchgate.netselleckchem.comopnme.com
SCIO-469 (Talmapimod) is an indole-5-carboxamide and a selective, ATP-competitive inhibitor of p38. It specifically binds to and inhibits the phosphorylation of p38 MAPK. Structural analysis of SCIO-469 in the active site of p38α MAPK reveals that its central carbonyl group forms strong hydrogen-bonding interactions with residues Met109 and Gly110. researchgate.netscbt.comdrugbank.comtandfonline.commedkoo.comtocris.com
Comparative Preclinical Efficacy and Potency in Disease Models
Preclinical studies have evaluated the efficacy and potency of these p38 MAPK inhibitors across various disease models, demonstrating their potential therapeutic applications.
This compound has shown efficacy in diverse cancer models. In in vitro studies, it inhibited the phosphorylation of MAPKAP-K2 in HeLa cells, indicating its intracellular activity. In vivo, in mouse models, this compound significantly inhibited p-MAPKAP-K2 in peripheral blood and human glioblastoma tumors. It also demonstrated activity against xenograft models of human ovarian and kidney cancers, as well as leukemia, by suppressing proliferation.
Ralimetinib exhibits potent inhibition of p38 MAPK isoforms. In cell-free assays, it showed IC₅₀ values of 5.3 nM for p38α and 3.2 nM for p38β. In cell-based assays, Ralimetinib potently and selectively inhibited the phosphorylation of MK2 (Thr334) in anisomycin-stimulated HeLa cells with an IC₅₀ of 9.8 nM, and in mouse RAW264.7 macrophages with an IC₅₀ of 35.3 nM. Preclinical studies confirmed its ability to inhibit p38 kinase activity and the secretion of IL-6, and it has been shown to sensitize cells undergoing partial epithelial to mesenchymal transition (pEMT) to cisplatin-induced cell death. medkoo.comresearchgate.net
SB202190 selectively inhibits p38α and p38β with IC₅₀ values of 50 nM and 100 nM, respectively. stemcell.comapexbt.com At concentrations up to 10 µM, it has negligible effects on other MAP kinases like ERKs and JNKs. stemcell.com SB202190 has been observed to induce heme oxygenase-1 (HO-1) protein and mRNA expression, increase metabolic activity, and promote autophagy in human umbilical vein endothelial cells (HUVEC), while diminishing basal apoptosis. nih.gov Interestingly, it has also been reported to potently enhance the growth of certain leukemia cell lines (THP-1 and MV4-11) by activating the Raf–MEK–MAPK pathway. apexbt.com
BIRB-796 is a pan-p38 MAPK inhibitor, demonstrating potency across multiple isoforms. In cell-free assays, its IC₅₀ values are 38 nM for p38α, 65 nM for p38β, 200 nM for p38γ, and 520 nM for p38δ. It binds p38α with a high affinity (Kd of 0.1 nM in THP-1 cells). selleckchem.com BIRB-796 has shown significant anti-inflammatory properties at nanomolar concentrations in cell cultures by suppressing TNF-α production. opnme.comselleckchem.comopnme.com Efficacy has also been demonstrated in animal models of endotoxin-stimulated TNF-α release and collagen-induced arthritis. opnme.com Furthermore, BIRB-796 inhibited the proliferation and invasion of glioblastoma cells (U251 and U87) by promoting G1 cell cycle arrest and preventing p38α activation by upstream kinases. acs.orgnih.gov It also improved cytotoxicity and inhibited paracrine tumor growth in multiple myeloma cell lines. acs.orgnih.gov
SCIO-469 displays selectivity for p38α. Its in vitro IC₅₀ for p38α is 9 nM tocris.comaacrjournals.org, with approximately 10-fold selectivity over p38β (IC₅₀ of 23 nM) and at least 2000-fold selectivity over 20 other kinases. tandfonline.comtocris.comaacrjournals.orgmedchemexpress.com SCIO-469 has been shown to reduce p38α phosphorylation in multiple myeloma cells in vitro and in vivo, leading to decreased tumor burden and angiogenesis in murine models. It also enhanced bortezomib-induced cytotoxicity against multiple myeloma cells. tocris.com Additionally, SCIO-469 promoted arsenic-mediated differentiation of acute promyelocytic leukemia (APL) blasts and enhanced the suppressive properties of arsenic trioxide on primitive leukemic granulocyte-macrophage colony-forming unit (CFU-GM) progenitors from chronic myeloid leukemia (CML) patients. aacrjournals.org In diabetic db/db mice, SCIO-469 inhibited nonresolving inflammation in wounds. tandfonline.com However, a clinical trial in rheumatoid arthritis patients found no greater efficacy for SCIO-469 compared to placebo. nih.gov
The following table summarizes the comparative preclinical potency data for these p38 MAPK inhibitors:
| Compound | Target Isoform(s) | IC₅₀ / Kd (nM) | Assay Type | Reference |
| This compound | p38 MAPK | N/A | Inhibition of MAPKAP-K2 phosphorylation | |
| Ralimetinib | p38α | 5.3 | Cell-free | medkoo.com |
| p38β | 3.2 | Cell-free | medkoo.com | |
| MK2 (HeLa cells) | 9.8 | Cell-based | medkoo.com | |
| MK2 (RAW264.7) | 35.3 | Cell-based | medkoo.com | |
| SB202190 | p38α | 50 | Cell-free | stemcell.comapexbt.com |
| p38β | 100 | Cell-free | stemcell.comapexbt.com | |
| BIRB-796 | p38α | 38 (IC₅₀) | Cell-free | selleckchem.com |
| p38β | 65 (IC₅₀) | Cell-free | selleckchem.com | |
| p38γ | 200 (IC₅₀) | Cell-free | selleckchem.com | |
| p38δ | 520 (IC₅₀) | Cell-free | selleckchem.com | |
| p38α | 0.1 (Kd) | THP-1 cells | mdpi.comselleckchem.com | |
| SCIO-469 | p38α | 9 (IC₅₀) | In vitro | tocris.comaacrjournals.org |
| p38α | 1.1-1.6 (IC₅₀) | In vitro | tandfonline.comaacrjournals.org | |
| p38β | 22-23 (IC₅₀) | In vitro | tandfonline.comaacrjournals.org |
Insights from Pan-p38 Inhibition versus Isoform-Specific Targeting Strategies
The p38 MAPK family consists of four isoforms: p38α, p38β, p38γ, and p38δ. While p38α and p38β are ubiquitously expressed, p38γ and p38δ exhibit tissue-specific expression. researchgate.netontosight.ai The choice between inhibiting all p38 isoforms (pan-p38 inhibition) or targeting specific isoforms is a critical consideration in drug development, with implications for both therapeutic efficacy and potential off-target effects.
Pan-p38 inhibition is exemplified by compounds like BIRB-796, which demonstrates inhibitory activity across all four p38 isoforms. selleckchem.com this compound is also broadly characterized as a p38 MAPK inhibitor, suggesting a pan-inhibitory approach unless specific isoform selectivity is highlighted. cancer.govevitachem.com The rationale behind pan-inhibition is to broadly suppress the diverse roles of the p38 pathway in various cellular processes, including inflammation, cell survival, cell death, and tumorigenesis. cancer.govnih.govresearchgate.netacs.orgnih.govresearchgate.netdrugbank.comtandfonline.comontosight.airesearchgate.netnih.gov
Isoform-specific targeting strategies aim to achieve more precise therapeutic effects by modulating only the p38 isoforms implicated in a particular disease, potentially minimizing undesirable side effects associated with inhibiting ubiquitously expressed or less relevant isoforms. SB202190, for instance, selectively inhibits p38α and p38β. stemcell.comapexbt.comscbt.comnih.gov SCIO-469 demonstrates even greater selectivity, primarily targeting p38α with significantly lower activity against p38β, γ, and δ. tandfonline.comtocris.comaacrjournals.orgmedchemexpress.com The ability of BIRB-796 to selectively inhibit p38α MAPK, despite its pan-inhibitory profile, suggests that it may offer a favorable therapeutic profile compared to less selective p38 MAPK inhibitors. ontosight.ai
However, the functional roles of p38 isoforms can be complex and context-dependent. For example, p38α has been shown to exhibit a dual function in tumors, acting as a tumor suppressor before tumor formation but promoting tumor growth once a tumor has developed. researchgate.net This complexity suggests that a pan-inhibitory approach might be necessary in some therapeutic contexts, while isoform-specific targeting might be more beneficial in others.
Furthermore, inhibiting the p38 MAPK pathway can sometimes trigger compensatory activation of other signaling pathways, such as the ERK1/2 pathway, which can lead to cell proliferation and drug resistance. researchgate.net This highlights the intricate nature of cellular signaling networks and the challenges in predicting the full biological impact of p38 MAPK inhibition. The varying selectivity profiles among these inhibitors provide valuable tools for researchers to dissect the specific contributions of individual p38 isoforms to disease pathogenesis and to explore the advantages and disadvantages of pan-inhibition versus isoform-specific targeting in different therapeutic settings.
Challenges and Future Directions in P38 Mapk Inhibitor Research
Intrinsic Complexity of p38 MAPK Isoforms and Functional Redundancies
A primary hurdle in the development of p38 MAPK inhibitors is the complexity of the p38 MAPK family itself, which comprises four distinct isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). jscimedcentral.comresearchgate.net These isoforms exhibit both overlapping and distinct functions, which are further complicated by their varied tissue distribution. researchgate.netnih.gov
p38α and p38β: These are the most closely related isoforms and are ubiquitously expressed. frontiersin.org They are sensitive to the first generation of pyridinylimidazole inhibitors (e.g., SB203580). researchgate.netnih.gov p38α is the best-characterized isoform and is considered the key regulator of pro-inflammatory cytokine production, making it a primary target for anti-inflammatory therapies. nih.govnih.gov However, its role is paradoxical; it can act as a tumor suppressor by inducing cell cycle arrest and apoptosis but can also promote tumor progression and metastasis in established cancers. nih.gov
p38γ and p38δ: These isoforms are less sensitive to classical inhibitors and have more restricted expression patterns, with p38δ being found in endocrine tissues and p38γ in skeletal muscle. nih.govfrontiersin.org Their specific roles are still being elucidated, but studies suggest they are involved in distinct cellular processes, including metabolic diseases and tissue regeneration. portlandpress.com
This functional redundancy means that inhibiting one isoform, particularly the ubiquitously expressed p38α, may lead to compensatory activation of other pathways or isoforms, mitigating the therapeutic effect. nih.govnih.gov For instance, the genetic deletion of p38α is embryonically lethal, highlighting its critical developmental role that cannot be fully compensated for by other isoforms. nih.govmdpi.com Conversely, mice lacking p38β, γ, or δ are viable, suggesting a degree of functional overlap where other isoforms can take over. mdpi.com This complexity makes it difficult to predict the net effect of a broad-spectrum p38 inhibitor in a given disease context.
Strategies for Overcoming Limitations of Broad-Spectrum p38 MAPK Inhibitors
The limitations of early-generation, broad-spectrum p38 MAPK inhibitors, which often led to a lack of efficacy or off-target toxicities in clinical trials, have spurred the development of more refined strategies. nih.govnih.gov
Key Strategies Include:
Isoform-Selective Inhibition: A major goal is to develop inhibitors that selectively target a single p38 isoform. This approach could provide a more precise therapeutic effect while minimizing side effects associated with inhibiting other isoforms. For example, targeting p38δ, which has been implicated in specific cancer types like head and neck squamous cell carcinoma, could be beneficial without affecting the essential functions of p38α. nih.govmdpi.com The development of isoform-specific inhibitors remains a significant challenge due to the high homology in the ATP-binding pocket across the family. mdpi.com
Targeting Downstream Substrates: An alternative to directly inhibiting p38 kinase activity is to target its downstream effectors, such as MAPK-activated protein kinase 2 (MAPKAPK2 or MK2). nih.gov Since MK2 is a primary substrate through which p38α exerts many of its pro-inflammatory effects, MK2 inhibition could offer a more targeted anti-inflammatory response with potentially fewer side effects. nih.gov This strategy aims to preserve other p38 functions while specifically blocking the inflammatory cascade. nih.gov
Context-Specific Inhibition: Research is increasingly focused on understanding the dual role of p38 signaling, which can be either pro-tumorigenic or tumor-suppressive depending on the cellular context and cancer stage. nih.govresearchgate.net This knowledge can guide the application of inhibitors like LY3007113 to patient populations where the p38 pathway is clearly driving disease progression rather than acting as a suppressor. nih.govnih.gov
Potential for Combination Therapeutic Approaches in Preclinical Studies
To enhance efficacy and overcome resistance, p38 MAPK inhibitors are being explored in combination with other therapeutic agents. The rationale is that inhibiting the p38 pathway can sensitize cancer cells to other treatments or modulate the tumor microenvironment to be less hospitable for cancer growth. mdpi.com
Preclinical studies have shown promise for several combination strategies:
With Chemotherapy: p38 MAPK activation is often associated with drug resistance. nih.gov Combining a p38 inhibitor with cytotoxic drugs has been shown to increase the efficacy of the chemotherapeutic agent in multiple myeloma and other cancers. frontiersin.orgnih.gov
With Targeted Therapy: In chronic myeloid leukemia (CML), combining a p38α inhibitor with BCR-ABL tyrosine kinase inhibitors (TKIs) like imatinib (B729) or dasatinib (B193332) significantly enhanced the therapeutic efficacy of the TKIs. mdpi.com This suggests that p38 inhibition can overcome TKI resistance or allow for lower, less toxic doses of the primary drug. mdpi.com
With Immunotherapy: The p38 MAPK pathway plays a role in regulating the tumor microenvironment, including the suppression of anti-tumor immune responses. Inhibition of p38 can potentially enhance the efficacy of immune checkpoint inhibitors by reducing the production of immunosuppressive cytokines and promoting a more active anti-tumor immune state.
The table below summarizes representative preclinical findings for combination approaches involving p38 MAPK inhibitors.
| Combination Agent | Cancer Type / Model | Observed Effect | Reference |
| Bortezomib (Proteasome Inhibitor) | Multiple Myeloma | Enhanced cytotoxicity against myeloma cells. | frontiersin.org |
| Imatinib/Dasatinib (TKIs) | Chronic Myeloid Leukemia | Significantly enhanced anti-leukemic effects of TKIs. | mdpi.com |
| Cytotoxic Drugs (General) | Drug-Resistant Cell Lines | Suppressed P-glycoprotein function, increasing drug efficacy. | nih.gov |
Development of Novel p38 MAPK Targeting Modalities
Beyond traditional ATP-competitive inhibitors, researchers are developing novel ways to modulate the p38 MAPK pathway to achieve greater specificity and efficacy.
Allosteric Modulators: These compounds bind to a site on the kinase distinct from the ATP pocket. nih.gov A notable example is the diaryl urea (B33335) class of inhibitors (e.g., BIRB 796), which binds to an allosteric pocket and induces a significant conformational change in the enzyme. nih.gov This mechanism can lead to very high potency and selectivity, offering a potential advantage over ATP-competitive drugs. nih.gov
Degraders (PROTACs): Proteolysis-targeting chimeras (PROTACs) are an emerging technology designed to eliminate target proteins rather than just inhibiting them. A p38 MAPK degrader would consist of a molecule that binds to a p38 isoform linked to another molecule that recruits the cell's natural protein disposal machinery (the ubiquitin-proteasome system). This approach could provide a more sustained and potent pathway blockade than traditional inhibition. Selective degraders for p38α and p38δ have already been developed.
Emerging Research Areas for p38 MAPK Pathway Modulation in Unexplored Diseases
While much of the focus for p38 inhibitors has been on cancer and rheumatoid arthritis, the pathway's central role in stress and inflammation implicates it in a wide range of other pathologies. nih.govjci.org
Neurodegenerative Diseases: The p38 MAPK pathway is activated in the brains of patients with Alzheimer's disease (AD) and is involved in neuroinflammation, tau phosphorylation, and amyloid-beta-induced neurotoxicity. jscimedcentral.comnih.gov As such, inhibiting p38 is considered a promising therapeutic strategy to slow or halt the progression of AD and other neurodegenerative conditions. nih.gov
Cardiovascular Diseases: In the heart, the p38 pathway is involved in cardiac remodeling, fibrosis, and the response to ischemic injury. mdpi.com While its role can be both protective and deleterious depending on the context, specific modulation of p38 signaling could offer new treatments for heart failure and myocardial injury. mdpi.com
Muscular Dystrophies: p38 MAPKs are key regulators of myogenesis (muscle formation) and are implicated in the pathology of muscular dystrophies like facioscapulohumeral muscular dystrophy. jci.org Targeting this pathway could address multiple pathological mechanisms, including inflammation and impaired muscle regeneration. jci.org
Metabolic Diseases: Emerging evidence implicates p38 isoforms, particularly p38δ, in regulating insulin (B600854) secretion and glucose metabolism, opening the possibility of using p38 modulators for conditions like diabetes. researchgate.netportlandpress.com
The continued exploration of these novel modalities and disease areas promises to unlock the full therapeutic potential of modulating the p38 MAPK pathway.
Q & A
Q. What is the mechanism of action of LY3007113, and why is p38 MAPK a relevant target in oncology?
this compound is a selective small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a serine/threonine kinase implicated in tumor microenvironment modulation, cytokine production (e.g., TNF-α, IL-6), and cancer cell survival. Preclinical studies demonstrate that p38 MAPK inhibition disrupts stromal-mediated tumorigenesis and reduces secretion of pro-angiogenic factors . Targeting p38 MAPK is rationalized by its role in promoting tumor cell migration, invasion, and resistance to therapy via regulation of stress-response pathways .
Q. What were the primary objectives and design of the Phase 1 clinical trial for this compound?
The Phase 1 trial (NCT02094872) aimed to determine the maximum tolerated dose (MTD), safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in advanced cancer patients. It used a 3+3 dose-escalation design (Part A: 20–200 mg daily) followed by dose confirmation (Part B: MTD). Key endpoints included dose-limiting toxicities (DLTs), PK/PD correlations, and tumor response per RECIST criteria .
Q. How was the maximum tolerated dose (MTD) defined, and what were the outcomes?
The MTD was defined as the highest dose where <33% of patients experienced DLTs in Cycle 1. Despite preclinical efficacy in xenograft models, the MTD was set at 30 mg Q12H due to DLTs (e.g., grade 3 upper GI hemorrhage, hepatic enzyme elevation) at 40 mg Q12H. However, this dose failed to achieve the biologically effective dose (BED) required for sustained p-MAPKAP-K2 inhibition (>80% for 6+ hours) .
Q. What pharmacokinetic properties were observed in Phase 1 studies?
this compound exhibited dose-proportional exposure (20–40 mg range) with a mean half-life of ~10 hours (CV: 46%). Total clearance was 14 L/h (CV: 56%), and steady-state accumulation ratio was 1.7. Metabolites LSN3025641 and LSN3047151 contributed minimally to efficacy, and PK parameters were time-independent .
Advanced Research Questions
Q. How can researchers reconcile preclinical efficacy with the lack of clinical response in Phase 1 trials?
Preclinical models (e.g., U87MG glioblastoma, ovarian xenografts) showed tumor growth inhibition, but clinical translation was limited by toxicity-driven early dose termination (40 mg Q12H). The BED, calculated using p-MAPKAP-K2 inhibition in PBMCs, was not achieved due to suboptimal exposure and variability in PD effects (e.g., 60% inhibition post-single dose vs. reduced inhibition after repeated dosing). This highlights the need for improved biomarkers and alternative dosing strategies .
Q. What methodological approaches were used to analyze dose proportionality and PK/PD relationships?
Dose proportionality was assessed via ANOVA on log-transformed AUC(0–12) and Cmax, with 90% confidence intervals (CIs) for geometric mean ratios. For PD, p-MAPKAP-K2 inhibition in PBMCs was measured using phospho-flow cytometry. Despite linear PK trends (e.g., AUC(0-inf) slope = 0.75–1.38), high interpatient variability (CV >50%) and incomplete target inhibition limited clinical utility .
Q. How should researchers interpret contradictions between PK linearity and PD variability?
While this compound showed dose-proportional PK (20–40 mg), PD effects were inconsistent. Single doses achieved >60% p-MAPKAP-K2 inhibition, but repeated dosing increased variability, suggesting adaptive resistance or compensatory pathways. Researchers must integrate PK/PD modeling with tumor biopsy data to validate target engagement and refine dosing schedules .
Q. What statistical considerations are critical for designing dose-escalation studies with this compound-like agents?
The 3+3 design prioritized safety over efficacy, but early termination at 40 mg Q12H underscores the need for adaptive designs (e.g., Bayesian models) to balance toxicity and target inhibition. Additionally, power calculations for PD endpoints (e.g., n=22 in 20–40 mg cohort) should account for high variability in biomarker responses .
Q. How can translational studies address the gap between preclinical models and clinical outcomes?
Co-clinical trials using patient-derived xenografts (PDXs) or ex vivo assays could identify predictive biomarkers (e.g., fibulin-3 expression) for this compound sensitivity. Combining p38 MAPK inhibitors with immune checkpoint blockers may also mitigate stromal-mediated resistance observed in single-agent studies .
Q. What lessons can be drawn from the Phase 1 trial’s toxicity profile for future p38 MAPK inhibitors?
Dose-limiting tremors (33.3%), rash (22.2%), and fatigue suggest CNS penetration and off-target effects. Researchers should prioritize CNS-sparing analogs or explore intermittent dosing (e.g., pulse regimens) to improve tolerability while maintaining target coverage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
